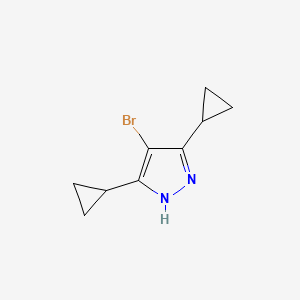
2,5-Dibromothiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dibromo-1,3-thiazole-4-carboxamide is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dibromo-1,3-thiazole-4-carboxamide typically involves the bromination of thiazole derivatives. One common method includes the reaction of thiazole with bromine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of 2,5-dibromo-1,3-thiazole-4-carboxamide may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in optimizing the reaction parameters and scaling up the production efficiently .
化学反应分析
Types of Reactions: 2,5-Dibromo-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation or reduction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield various amine derivatives of the thiazole ring .
科学研究应用
2,5-Dibromo-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,5-dibromo-1,3-thiazole-4-carboxamide involves its interaction with various molecular targets. For instance, it can bind to DNA and interfere with the replication process, leading to cell death. This property is particularly useful in its anticancer and antimicrobial applications . The compound may also interact with enzymes and proteins, altering their activity and leading to therapeutic effects .
相似化合物的比较
2,4-Dibromothiazole: Another brominated thiazole derivative with similar reactivity and applications.
Thiazole-4-carboxamide: Lacks the bromine atoms but shares the core thiazole structure and exhibits similar biological activities.
Uniqueness: 2,5-Dibromo-1,3-thiazole-4-carboxamide is unique due to the presence of two bromine atoms, which enhance its reactivity and biological activity compared to non-brominated thiazole derivatives . This makes it a valuable compound in the synthesis of more complex molecules and in various therapeutic applications .
属性
分子式 |
C4H2Br2N2OS |
|---|---|
分子量 |
285.95 g/mol |
IUPAC 名称 |
2,5-dibromo-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C4H2Br2N2OS/c5-2-1(3(7)9)8-4(6)10-2/h(H2,7,9) |
InChI 键 |
QAQGMIOROLDSIF-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(SC(=N1)Br)Br)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(4-Ethenylphenyl)methoxy]methyl}-N,N-diphenylaniline](/img/structure/B12093650.png)










![azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B12093730.png)
![1-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea](/img/structure/B12093734.png)
![5-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B12093740.png)
